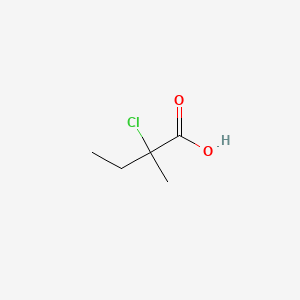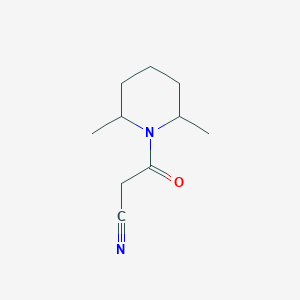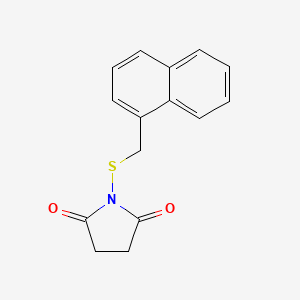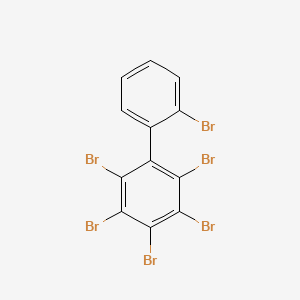
2,2',3,4,5,6-Hexabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4,5,6-Hexabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. Due to their stability and resistance to degradation, polybrominated biphenyls have been widely used in various industrial applications. their persistence in the environment and potential health risks have led to restrictions and bans on their use in many regions .
Méthodes De Préparation
The synthesis of 2,2’,3,4,5,6-Hexabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The industrial production of this compound follows similar methods, with additional steps to ensure purity and consistency of the final product .
Analyse Des Réactions Chimiques
2,2’,3,4,5,6-Hexabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Applications De Recherche Scientifique
2,2’,3,4,5,6-Hexabromobiphenyl has been studied extensively for its environmental impact and potential health risks. It is known to bioaccumulate in organisms and biomagnify up the food chain, leading to long-term ecological and health effects. Research has focused on understanding its persistence in the environment, its toxicological effects, and its potential role as an endocrine disruptor. Additionally, studies have explored its use as a flame retardant in various materials, including plastics, textiles, and electronic devices .
Mécanisme D'action
The mechanism of action of 2,2’,3,4,5,6-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of various compounds, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
2,2’,3,4,5,6-Hexabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4’,5,6’-Hexabromobiphenyl
- 2,2’,4,4’,6,6’-Hexabromobiphenyl
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. The unique arrangement of bromine atoms in 2,2’,3,4,5,6-Hexabromobiphenyl contributes to its distinct chemical behavior and potential effects .
Propriétés
Numéro CAS |
2181002-94-6 |
|---|---|
Formule moléculaire |
C12H4Br6 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |
Clé InChI |
DJHWAIPYZDRNMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



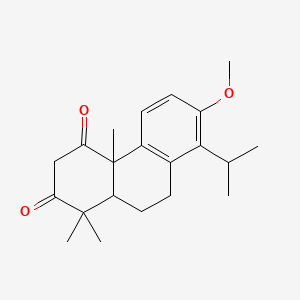
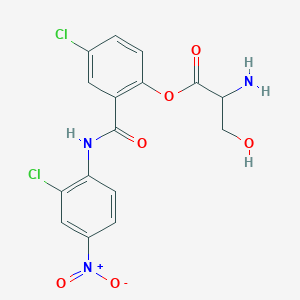

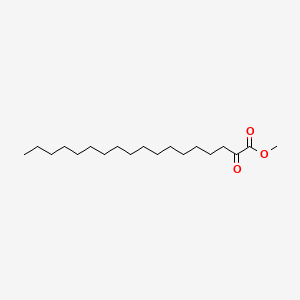
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)

![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)
